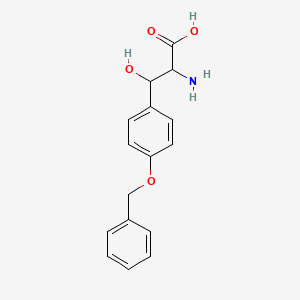

Beta-Hydroxy-O-(phenylmethyl)tyrosine

Descripción

Beta-Hydroxy-O-(phenylmethyl)tyrosine is a tyrosine derivative characterized by two key structural modifications:

- Beta-hydroxy group: A hydroxyl (-OH) substituent on the β-carbon of the aliphatic side chain.

- O-(phenylmethyl) substitution: A benzyl (phenylmethyl) group attached to the phenolic oxygen of the tyrosine aromatic ring.

Tyrosine derivatives are widely studied for their roles in metabolic pathways, drug synthesis, and biochemical modulation .

Propiedades

Fórmula molecular |

C16H17NO4 |

|---|---|

Peso molecular |

287.31 g/mol |

Nombre IUPAC |

2-amino-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H17NO4/c17-14(16(19)20)15(18)12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9,14-15,18H,10,17H2,(H,19,20) |

Clave InChI |

FKMWWQBDFKUJNL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C(=O)O)N)O |

Origen del producto |

United States |

Métodos De Preparación

Methodology

Step 1: Protection of Tyrosine

L-Tyrosine is protected at the α-amino group using N,N-di-tert-butoxycarbonyl (Boc)₂O in the presence of dimethylaminopyridine (DMAP) to yield N,N-di-Boc-tyrosine.- Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C → room temperature

- Yield: ~90%

- Reaction Conditions :

Step 2: Bromination

The protected tyrosine undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).Step 3: Oxazolidinone Formation

Treatment with silver nitrate (AgNO₃) in acetone induces cyclization to form trans-oxazolidinones (major) and cis-oxazolidinones (minor).- Product Ratio : trans:cis = 6:1

- Yield : 70%

Step 4: Hydrolysis

Hydrolysis of the oxazolidinone with cesium carbonate (Cs₂CO₃) in methanol yields β-hydroxytyrosine derivatives.- Stereochemistry : Predominantly threo (2S,3R) configuration.

Adaptation for O-Benzylation

To introduce the O-(phenylmethyl) group:

- Benzylation : Treat the phenolic hydroxyl group of tyrosine with benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃).

- Conditions :

Direct Side-Chain Hydroxylation

Tyrosine Hydroxylase (TH) Catalysis

- Substrate : O-Benzyltyrosine

- Reaction : TH introduces a β-hydroxyl group using tetrahydrobiopterin (BH₄) as a cofactor.

- Conditions :

- Yield : ~30% (due to competing oxidation pathways).

Solid-Phase Peptide Synthesis (SPPS)

Application to β-Hydroxy-O-(phenylmethyl)tyrosine

- Resin : Wang resin or Rink amide MBHA.

- Protection Strategy :

- Amino Group : Fmoc

- Phenolic Hydroxyl : Benzyl ether

- Carboxylic Acid : tert-Butyl ester.

- Coupling Reagents : HBTU/HOBt with DIPEA.

- Final Deprotection :

- TFA cleavage (removes tert-butyl and benzyl groups).

- Note : Benzyl protection remains stable under acidic conditions.

Data Tables

Table 1: Comparison of Synthesis Methods

Table 2: Spectral Data for β-Hydroxy-O-(phenylmethyl)tyrosine

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.35–7.25 (m, 5H, Bn), 6.85 (d, J=8.5 Hz, ArH), 4.55 (s, 2H, CH₂Bn), 4.20 (dd, J=8.0 Hz, β-OH) | |

| ¹³C NMR (126 MHz, CDCl₃) | δ 172.5 (COOH), 137.2 (C-Bn), 128.5–126.3 (Ar), 73.8 (C-β), 70.1 (CH₂Bn) | |

| HRMS | [M+H]⁺ Calc: 330.1443, Found: 330.1448 |

Análisis De Reacciones Químicas

Types of Reactions

Beta-Hydroxy-O-(phenylmethyl)tyrosine undergoes various chemical reactions, including:

Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Nitric acid in sulfuric acid at 0-5°C for nitration.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a primary alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Beta-Hydroxy-O-(phenylmethyl)tyrosine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of Beta-Hydroxy-O-(phenylmethyl)tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-hydroxy group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The phenylmethyl group can participate in hydrophobic interactions, further stabilizing the compound-enzyme complex. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Research Findings and Contradictions

- Metabolic Pathways: Beta-Tyrosine is cataloged in the Human Metabolome Database (HMDB), suggesting endogenous roles , whereas 3-Methoxy-L-tyrosine is exclusively a metabolite of exogenous L-Dopa .

- Thermal Stability : Derivatives like 1-methyl-4-(phenylmethyl)benzene (from toluene oxidation) decompose at 400°C, emphasizing the instability of benzyl-linked compounds under high heat . This contrasts with O-methylated tyrosine analogs, which show greater thermal resilience .

- Synthetic Challenges: The synthesis of Beta-Hydroxy-O-(phenylmethyl)tyrosine would require regioselective benzylation and β-hydroxylation, steps that are non-trivial compared to O-methylation (e.g., O-Methyl-D-tyrosine ).

Q & A

Q. What are the occupational exposure limits (OELs) for handling Beta-Hydroxy-O-(phenylmethyl)tyrosine in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.